![molecular formula C21H25NO B1614037 2,4-Dimethyl-3'-piperidinomethyl benzophenone CAS No. 898793-11-8](/img/structure/B1614037.png)
2,4-Dimethyl-3'-piperidinomethyl benzophenone
Overview
Description
2,4-Dimethyl-3’-piperidinomethyl benzophenone is a heterocyclic organic compound . Its IUPAC name is (2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone . The molecular weight is 307.43 and the molecular formula is C21H25NO .
Molecular Structure Analysis
The molecular structure of 2,4-Dimethyl-3’-piperidinomethyl benzophenone consists of a benzophenone core with two methyl groups attached to the benzene ring at the 2nd and 4th positions. A piperidinomethyl group is attached to the 3’ position of the other benzene ring .Scientific Research Applications
Photocrosslinking Applications
Benzophenones are utilized as effective photocrosslinking agents in biology due to their ability to form covalent bonds upon light activation. An innovative approach demonstrated the in vivo incorporation of a benzophenone-derived unnatural amino acid into proteins in Escherichia coli, enabling the crosslinking of protein subunits upon irradiation. This methodology has significant implications for studying protein interactions both in vitro and in vivo, offering a powerful tool for biological research and material science applications (Chin et al., 2002).
Environmental Remediation
Research on tertiary amine-functionalized adsorption resins highlighted the effectiveness of benzophenone derivatives for removing pollutants from water. These novel polymeric resins showed high adsorption capacity for benzophenone-4, a UV filter, from aqueous solutions. The environmental-friendly fabrication method emphasizes cleaner production principles, reducing costs, time, and pollution risks, which is crucial for water treatment and pollution control (Zhou et al., 2018).
Photodegradation Studies
The photodegradation of malachite green, a fungicide, under natural sunlight was studied, identifying benzophenone derivatives as transformation products. These studies provide insights into the environmental behavior of organic pollutants and their degradation pathways, highlighting the role of benzophenone derivatives in environmental chemistry and pollution research (Perez-Estrada et al., 2008).
properties
IUPAC Name |
(2,4-dimethylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-16-9-10-20(17(2)13-16)21(23)19-8-6-7-18(14-19)15-22-11-4-3-5-12-22/h6-10,13-14H,3-5,11-12,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRTVJCWQVGIBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643143 | |
Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898793-11-8 | |
Record name | (2,4-Dimethylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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